N-(4-cyano-3-methyl-1,2-oxazol-5-yl)-4-fluorobenzamide
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Overview
Description
N-(4-cyano-3-methyl-1,2-oxazol-5-yl)-4-fluorobenzamide: is a versatile chemical compound that has garnered significant attention in scientific research due to its unique properties and potential applications. This compound is characterized by the presence of a cyano group, a methyl group, an isoxazole ring, and a fluorobenzenecarboxamide moiety, which contribute to its distinct chemical behavior and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-cyano-3-methyl-1,2-oxazol-5-yl)-4-fluorobenzamide typically involves the following steps:
Formation of Isoxazole Ring: The isoxazole ring is synthesized through a cyclization reaction involving a nitrile oxide and an alkyne.
Introduction of Cyano and Methyl Groups: The cyano and methyl groups are introduced through nitrile and alkylation reactions, respectively.
Attachment of Fluorobenzenecarboxamide Moiety: The final step involves the coupling of the isoxazole derivative with 4-fluorobenzenecarboxylic acid using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(4-cyano-3-methyl-1,2-oxazol-5-yl)-4-fluorobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzene ring, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-(4-cyano-3-methyl-1,2-oxazol-5-yl)-4-fluorobenzamide has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-(4-cyano-3-methyl-1,2-oxazol-5-yl)-4-fluorobenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in critical biological processes.
Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.
Modulating Gene Expression: Affecting the expression of genes involved in cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
N-(4-cyano-3-methyl-1,2-oxazol-5-yl)-4-fluorobenzamide can be compared with other similar compounds, such as:
N-(4-cyano-3-methyl-5-isoxazolyl)benzenecarboxamide: Lacks the fluorine atom, which may influence its reactivity and biological activity.
N-(4-cyano-3-methyl-5-isoxazolyl)-3-methylbenzenecarboxamide: Contains a methyl group instead of a fluorine atom, affecting its chemical properties.
N-(4-cyano-3-methyl-5-isoxazolyl)-2-thiophenecarboxamide: Features a thiophene ring, which may alter its electronic and steric properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-(4-cyano-3-methyl-1,2-oxazol-5-yl)-4-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8FN3O2/c1-7-10(6-14)12(18-16-7)15-11(17)8-2-4-9(13)5-3-8/h2-5H,1H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHCFNHDJTSIJPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1C#N)NC(=O)C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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